molecular formula C13H11NO B13622863 4-(Quinolin-4-yl)but-3-en-2-one

4-(Quinolin-4-yl)but-3-en-2-one

Cat. No.: B13622863
M. Wt: 197.23 g/mol
InChI Key: MTGHGXCPKQSNIU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinolin-4-yl)but-3-en-2-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-4-yl)but-3-en-2-one typically involves the reaction of quinoline derivatives with various reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-4-yl)but-3-en-2-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its diverse range of applications in scientific research and industry .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

(E)-4-quinolin-4-ylbut-3-en-2-one

InChI

InChI=1S/C13H11NO/c1-10(15)6-7-11-8-9-14-13-5-3-2-4-12(11)13/h2-9H,1H3/b7-6+

InChI Key

MTGHGXCPKQSNIU-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=NC2=CC=CC=C12

Canonical SMILES

CC(=O)C=CC1=CC=NC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.